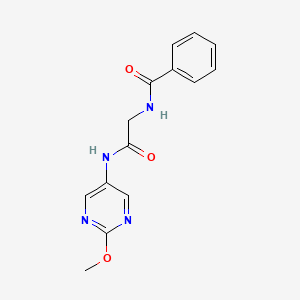

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Descripción

N-(2-((2-Methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a benzamide derivative featuring a methoxypyrimidinylamino-oxoethyl side chain.

Propiedades

IUPAC Name |

N-[2-[(2-methoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-21-14-16-7-11(8-17-14)18-12(19)9-15-13(20)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLRMLQUBAXYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position of a pyrimidine derivative by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of mild and metal-free conditions, such as toluene as the solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Análisis De Reacciones Químicas

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of methanesulfonyl derivatives, while reduction can yield the corresponding amine derivatives .

Aplicaciones Científicas De Investigación

Research indicates that N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of approximately 256 µg/mL against these bacteria .

- Cytotoxicity : Investigations into the cytotoxic effects against cancer cell lines reveal promising results. Compounds structurally similar to N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for cancer therapy .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For example, similar compounds have been identified as inhibitors of acetylcholinesterase, which is relevant in the context of neurodegenerative diseases .

Therapeutic Applications

The therapeutic potential of N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide can be categorized into several areas:

Antiviral Agents

Recent studies suggest that derivatives of this compound could serve as antiviral agents by inhibiting viral proteases, which are essential for viral replication. This application is particularly relevant in the context of retroviral infections .

Cancer Treatment

The selective cytotoxicity observed in various cancer cell lines positions this compound as a candidate for further development in cancer therapeutics. Ongoing research focuses on optimizing its structure to enhance efficacy and reduce side effects .

Neurological Disorders

Given its potential as an acetylcholinesterase inhibitor, this compound may be explored for treating neurological disorders such as Alzheimer's disease. Compounds that modulate cholinergic activity are critical in managing symptoms associated with cognitive decline .

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | MIC against E. coli and S. aureus: 256 µg/mL | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use | Current Research Status |

|---|---|---|

| Antiviral Agents | Inhibition of viral proteases | Under investigation |

| Cancer Treatment | Selective cytotoxicity in cancer cells | Ongoing studies |

| Neurological Disorders | Acetylcholinesterase inhibition | Preliminary findings |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of similar compounds derived from pyrimidine structures. Results indicated that modifications to the methoxy group significantly enhanced activity against gram-positive and gram-negative bacteria, suggesting that N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide could follow similar trends .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various human cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values indicative of potent anticancer activity. Further optimization led to increased selectivity towards malignant cells while minimizing effects on healthy tissues .

Mecanismo De Acción

The mechanism of action of N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as DNA topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent . Additionally, the compound may modulate the activity of other molecular targets, such as calcium channels and tyrosine kinases, contributing to its diverse pharmacological activities .

Comparación Con Compuestos Similares

Structural Features and Substitutions

The table below summarizes key structural differences between N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide and related compounds:

Key Observations:

- Trifluoromethyl Substitution (8k): The addition of a CF3 group in compound 8k significantly enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- The phenylethyl group introduces steric bulk, which might hinder metabolic degradation .

- Thiazolidinone Heterocycle (): The dioxothiazolidinone ring in these derivatives introduces an electron-deficient system, contrasting with the electron-rich pyrimidine in the target compound. This could alter binding modes in biological targets .

Physicochemical and Pharmacokinetic Predictions

- Lipophilicity: The target compound’s methoxypyrimidine group may balance hydrophilicity, whereas 8k’s CF3 group increases logP. Phenylethyl-substituted analogs () likely exhibit higher logP due to aromatic stacking .

- Solubility: The pyrimidine and amide groups in the target compound enhance water solubility compared to thiazolidinone derivatives (), which are more rigid and planar .

- Metabolic Stability: Phenylethyl groups () may slow oxidation, while the hydrazine linker in 8k () could pose metabolic instability risks .

Research Implications and Gaps

- Prioritizing assays for kinase inhibition or antimicrobial activity is recommended.

- Stereochemical Considerations: highlights enantiomer-specific activity in complex benzamides (e.g., R/S configurations), suggesting the target compound’s stereochemistry must be clarified for accurate comparisons .

Actividad Biológica

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and cellular protection mechanisms. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methoxypyrimidinyl group linked to a benzamide core via an oxoethyl side chain. Its structural formula can be represented as follows:

This unique structure contributes to its biological properties, particularly its interaction with various molecular targets.

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide exhibits its biological effects primarily through the modulation of specific cellular pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation and survival, which is crucial for its potential anti-cancer effects.

- Protection Against ER Stress : Recent studies have indicated that analogs of this compound can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. For instance, a related compound (WO5m) demonstrated significant β-cell protective activity with an EC50 of 0.1 μM against ER stressors like thapsigargin and brefeldin A .

Biological Activity Data

The following table summarizes key biological activities and findings related to N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide and its analogs:

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide. Variations in the substituents on the pyrimidine and benzamide moieties can significantly alter biological activity:

- Pyrimidine Substituents : Modifications at the 5-position of the pyrimidine ring have been shown to enhance protective effects against ER stress.

- Benzamide Core Variations : Altering the benzamide substituents affects binding affinity to target proteins, influencing both potency and selectivity.

Study 1: β-cell Protection Against ER Stress

In a study focusing on pancreatic β-cells, compounds structurally related to N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide were tested for their ability to mitigate ER stress-induced apoptosis. The results indicated that these compounds could significantly reduce markers of apoptosis (cleaved caspase-3 and PARP), demonstrating their potential for diabetes treatment .

Study 2: Anti-cancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of specific kinases involved in cell cycle regulation, leading to reduced proliferation rates .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.